4-Methyl-3-nitroaniline
Overview
Description
4-Methyl-3-nitroaniline is an organic compound with the molecular formula C7H8N2O2. It is characterized by a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring, with a methyl group (-CH3) at the para position relative to the amino group. This compound is known for its ochre to orange or brown crystalline appearance and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
4-Methyl-3-nitroaniline is a compound that is primarily used as an intermediate in the synthesis of other chemicals . It is also used as a stabilizer in nitrate ester-based energetic materials . The primary targets of this compound are the molecules and structures it interacts with during these processes.
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reactions it is involved in. As an intermediate in the synthesis of other chemicals, it interacts with various reactants under specific conditions to form the desired products . As a stabilizer, it interacts with nitrate esters to inhibit and slow down the decomposition reactions that can occur .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in its synthesis and use as a stabilizer. For instance, it is one of the intermediates or products in the photochemical transformations of 2,4-dinitrotoluene (2,4-DNT) in aqueous solutions .
Pharmacokinetics
It is known that the compound has a low water solubility , which may affect its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as an intermediate or a stabilizer. As an intermediate, its action results in the formation of the desired products. As a stabilizer, its action results in the inhibition of decomposition reactions, thereby enhancing the stability of the energetic materials .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, its role as an intermediate in photochemical transformations is influenced by the presence of light (λ=254 nm) . Additionally, its stability as a compound and its efficacy as a stabilizer can be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-3-nitroaniline can be synthesized through the nitration of p-toluidine. The process involves dissolving p-toluidine in concentrated sulfuric acid, followed by the addition of a nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures (below 5°C). The reaction mixture is then neutralized with sodium hydroxide, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through recrystallization from ethanol .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Acetic anhydride for acylation, alkyl halides for alkylation.
Major Products Formed:
Reduction: 4-Methyl-3-phenylenediamine.
Substitution: N-acyl derivatives and N-alkyl derivatives.
Scientific Research Applications
4-Methyl-3-nitroaniline is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of dyes and pigments.
Biology: It is used in environmental testing to study the degradation of nitroaromatic compounds.
Medicine: Research is ongoing to explore its potential in pharmaceutical applications.
Industry: It is employed in the production of organic compounds and as a precursor in chemical manufacturing
Comparison with Similar Compounds
4-Nitroaniline: Similar structure but lacks the methyl group.
2,4-Dinitrotoluene: Contains two nitro groups and a methyl group.
3-Nitroaniline: Similar structure but lacks the methyl group and has the nitro group at a different position
Uniqueness: 4-Methyl-3-nitroaniline is unique due to the presence of both a nitro group and a methyl group, which influence its reactivity and applications. The combination of these functional groups makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
4-methyl-3-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIIPKWHAQGCJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Record name | 5-NITRO-4-TOLUIDINE | |
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DSSTOX Substance ID |
DTXSID7025633 | |
Record name | 4-Methyl-3-nitroaniline | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
5-nitro-4-toluidine appears as a orange-red or yellow crystalline solid. Insoluble in water. May be toxic by ingestion. Used to make dyes and pigments. | |
Record name | 5-NITRO-4-TOLUIDINE | |
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Flash Point |
315 °F (NTP, 1992) | |
Record name | 5-NITRO-4-TOLUIDINE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 5-NITRO-4-TOLUIDINE | |
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Density |
1.312 (NTP, 1992) - Denser than water; will sink | |
Record name | 5-NITRO-4-TOLUIDINE | |
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Vapor Density |
5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | 5-NITRO-4-TOLUIDINE | |
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CAS No. |
119-32-4; 60999-18-0, 119-32-4 | |
Record name | 5-NITRO-4-TOLUIDINE | |
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Record name | 4-Methyl-3-nitroaniline | |
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Record name | 4-Amino-2-nitrotoluene | |
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Record name | 4-Methyl-3-nitroaniline | |
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Record name | Benzenamine, 4-methyl-3-nitro- | |
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Record name | 4-Methyl-3-nitroaniline | |
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Record name | 3-nitro-p-toluidine | |
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Record name | 4-METHYL-3-NITROANILINE | |
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Melting Point |
172 to 174 °F (NTP, 1992) | |
Record name | 5-NITRO-4-TOLUIDINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 4-Methyl-3-nitroaniline?
A1: this compound has the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. Key spectroscopic data includes:
- ¹H NMR: Distinct peaks corresponding to the aromatic protons, methyl group, and amine group are observed. []
- IR: Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), N-O stretching, and C=C stretching (aromatic) are present. [, ]
Q2: Can you describe the hydrogen bonding patterns observed in this compound?
A2: this compound exhibits interesting hydrogen bonding behavior. In its room-temperature monoclinic polymorph, two independent molecules within the asymmetric unit form distinct C(7) chains. [, ] This contrasts with the low-temperature triclinic polymorph, where four molecules in the asymmetric unit are involved in more complex hydrogen bonding patterns. [] Specifically, two molecules form ladders containing R43(18) rings through N—H⋯O hydrogen bonds, while the other two form independent C(7) chains. []
Q3: How is this compound used in the synthesis of Imatinib Mesylate?
A3: this compound serves as a crucial starting material in the synthesis of Imatinib Mesylate, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. Several synthetic routes utilize this compound. Some methods employ condensation, reduction, alkylation, and salification reactions. [, ] Others utilize cyclization, chlorination, and condensation steps. [] Optimizations to the synthesis include using anhydrous potassium carbonate and replacing platinum catalysts with hydrazine hydrate. []
Q4: Has this compound been studied in the context of environmental remediation?
A4: Yes, research indicates that this compound, a product of 2,4-dinitrotoluene (2,4-DNT) degradation, can be immobilized in aerobic compost. [] Studies using ¹⁵N NMR revealed that this compound-¹⁵N binds to soil humic acid, specifically through quinone and carbonyl groups, forming both heterocyclic and non-heterocyclic condensation products. [] This suggests a potential role for bioremediation of 2,4-DNT contaminated soils.
Q5: What is the significance of studying the fluorescence quenching abilities of nitroanilines like this compound?
A5: Investigating the fluorescence quenching of compounds like pyrene by this compound provides insights into molecular interactions and energy transfer mechanisms. [] Studies have shown that this compound effectively quenches pyrene fluorescence, likely due to its high polarity and tendency to be in close proximity to the fluorophore. [] This research helps understand the photophysical properties of these compounds and their potential applications in areas like sensing and material science.
Q6: How does the structure of this compound relate to its basicity in different solvents?
A6: this compound's basicity is influenced by both the electron-donating methyl group and the electron-withdrawing nitro group on the aromatic ring. In n-butanol, its overall dissociation constant (pKn-BuOHBH) is 3.47, showing increased basicity compared to water (ΔpK = 0.4-0.8). [] This difference highlights the role of solvent polarity in influencing the acid-base equilibrium of this compound.
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